N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a 3-methyl group at position 3 and a sulfonamide moiety at position 3. The indolin-6-yl group at the sulfonamide nitrogen is further functionalized with a furan-2-carbonyl substituent. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic exploration. The benzo[d]oxazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the furan-indoline system may enhance target affinity through π-π interactions and conformational flexibility .
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-23-17-12-15(6-7-18(17)30-21(23)26)31(27,28)22-14-5-4-13-8-9-24(16(13)11-14)20(25)19-3-2-10-29-19/h2-7,10-12,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJLLHDKZZDELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a sulfonamide derivative with a molecular formula of C19H17N3O4S and a molecular weight of 385.42 g/mol. Its structure incorporates various functional groups, including indole, furan, and sulfonamide moieties, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molecular Weight | 385.42 g/mol |
| CAS Number | 1428373-43-6 |
Synthesis
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of indole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include various acids, bases, and catalysts to facilitate bond formation.
Biological Activity
This compound has shown potential in various biological assays, particularly in the following areas:
1. Anticancer Activity:
- Studies have indicated that N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant cytotoxic effects against several cancer cell lines. For example, it has been tested against human breast cancer (MCF7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.
2. Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has demonstrated inhibitory activity against xanthine oxidase (XO), which is relevant for gout treatment.
3. Antimicrobial Properties:
- Preliminary studies suggest that this sulfonamide derivative possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
The mechanism by which N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exerts its effects is likely related to its interactions with specific biological targets such as enzymes or receptors involved in disease pathways. This may involve:
- Enzyme Binding: The compound may bind to active sites of enzymes like XO, inhibiting their activity.
- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells by affecting signaling pathways related to cell proliferation.
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
-
Cytotoxicity Assays:
- In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines compared to control groups.
-
Enzyme Inhibition Studies:
- A study reported an IC50 value of 25 µM for xanthine oxidase inhibition, indicating moderate potency as an enzyme inhibitor.
-
Antimicrobial Testing:
- The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound:
- Molecular Formula : Estimated as C₂₂H₁₈N₃O₆S (based on structural analogs).
- Key Features: Benzo[d]oxazole core with 3-methyl and 5-sulfonamide groups. Indolin-6-yl substituent linked to furan-2-carbonyl. Potential hydrogen-bonding sites: Sulfonamide oxygen, furan carbonyl oxygen, and oxazole oxygen.
Comparative Compounds:
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()
- Molecular Formula : C₁₈H₁₆N₂O₆S₂.
- Key Differences: Replaces indolinyl-furan with a hydroxyethyl bridge bearing furan and thiophene.
- Implications : The thiophene moiety may increase lipophilicity (logP ~2.8) compared to the target compound’s indolinyl-furan system (estimated logP ~2.2). However, the lack of stereochemistry could limit binding precision .
N-(4-Chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()
- Molecular Formula : C₁₅H₁₃ClN₂O₄S.
- Key Differences :
- Simpler aryl substituent (4-chlorophenyl) instead of indolinyl-furan.
- Additional methyl group at position 6 of the benzo[d]oxazole.
- However, the absence of the indolinyl-furan group may reduce conformational adaptability .
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()
- Molecular Formula : C₇H₆N₂O₄S.
- Key Differences :
- Lacks all substituents except the core benzo[d]oxazole and sulfonamide.
- Implications: Serves as a baseline for structure-activity relationship (SAR) studies.
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | ~455.46 | ~2.2 | 3 | 8 | Indolinyl-furan, 3-methyl |
| N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-... | 420.45 | ~2.8 | 2 | 7 | Thiophene, hydroxyethyl |
| N-(4-Chlorophenyl)-3,6-dimethyl-... | 352.79 | ~3.1 | 2 | 5 | 4-Chlorophenyl, 6-methyl |
| 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | 214.20 | ~0.5 | 2 | 4 | None |
*logP values estimated using fragment-based methods.
- Solubility : The target compound’s indolinyl-furan group may reduce aqueous solubility compared to the unsubstituted core in but improve membrane permeability.
- Metabolic Stability : The 3-methyl group on the benzo[d]oxazole likely slows oxidative metabolism, as seen in analogs like N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (), where bulky substituents enhance metabolic half-life .
Q & A
Q. What are the recommended synthetic routes for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
The synthesis of structurally similar compounds involves multi-step heterocyclic coupling. For example:
- Friedel-Crafts acylation (e.g., coupling indoline derivatives with furan-2-carbonyl groups) .
- Sulfonamide formation via condensation of activated sulfonyl chlorides with amines .
- Cyclization using hydrazine hydrate or analogous reagents to form benzoxazole or indoline cores .
Key validation : IR, , , and elemental analysis to confirm intermediate and final structures .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common solvent for sulfonamides) and adjust pH for aqueous compatibility. Derivatives with methyl or furan groups may improve lipophilicity .
- Stability : Perform accelerated degradation studies under varying pH, temperature, and light. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonamide or oxazole ring) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight, NMR for substituent positioning .
- Purity assessment : HPLC with UV detection (λ = 254–280 nm for aromatic systems) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (if applicable) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Variable substituents : Modify the furan-2-carbonyl group (e.g., replace with thiophene or pyridine) to assess electronic effects on bioactivity .
- Core scaffold optimization : Compare indolin-6-yl vs. indolin-5-yl substitution to evaluate steric and electronic influences on target binding .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., sulfonamide H-bonding with enzyme active sites) .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic profiling : Incubate with liver microsomes to identify metabolites (e.g., cytochrome P450-mediated oxidation of the furan ring) .
- Plasma protein binding : Use equilibrium dialysis to assess free drug availability .
- Toxicity screening : Evaluate off-target effects via kinase panels or high-content screening for organ-specific toxicity .
Q. How should researchers analyze contradictory data in pharmacological studies?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm target specificity .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., inhibition of sulfonamide-associated enzymes) .
- Data normalization : Apply statistical models (e.g., Z-score) to minimize batch effects in high-throughput screens .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and CYP450 interactions .
- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to guide substituent design for enhanced binding .
Q. How can researchers mitigate toxicity linked to pleiotropic effects?
- Selective targeting : Introduce bulky substituents (e.g., 3-methyl in benzo[d]oxazole) to reduce off-target binding .
- Prodrug strategies : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esterase-sensitive prodrugs) .
- Toxicogenomics : Profile gene expression changes in exposed tissues to identify pathways driving adverse effects .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
Q. Table 2. In Vitro Bioactivity Parameters
| Assay Type | Target | IC (nM) | Selectivity Index |
|---|---|---|---|
| Enzyme inhibition | Carbonic anhydrase IX | 12.3 ± 1.5 | 8.2 (vs. CA II) |
| Cytotoxicity | HeLa cells | 45.2 ± 3.1 | N/A |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
